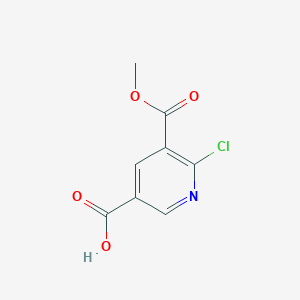
6-Chloro-5-(methoxycarbonyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(methoxycarbonyl)nicotinic acid is a chemical compound with the molecular formula C8H6ClNO4 and a molecular weight of 215.59 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the 6-position and a methoxycarbonyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(methoxycarbonyl)nicotinic acid typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method includes the reaction of 6-chloronicotinic acid with methanol in the presence of a catalyst to form the methoxycarbonyl derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
6-Chloro-5-(methoxycarbonyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted nicotinic acid derivatives .
科学的研究の応用
6-Chloro-5-(methoxycarbonyl)nicotinic acid has several scientific research applications:
作用機序
The mechanism of action of 6-Chloro-5-(methoxycarbonyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
類似化合物との比較
Similar Compounds
6-Chloro-5-methoxynicotinic acid methyl ester: This compound is similar in structure but features a methyl ester group instead of a methoxycarbonyl group.
2-Chloro-6-methylnicotinic acid: Another derivative of nicotinic acid with a chlorine atom at the 2-position and a methyl group at the 6-position.
Uniqueness
6-Chloro-5-(methoxycarbonyl)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and a methoxycarbonyl group makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development .
特性
分子式 |
C8H6ClNO4 |
|---|---|
分子量 |
215.59 g/mol |
IUPAC名 |
6-chloro-5-methoxycarbonylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(13)5-2-4(7(11)12)3-10-6(5)9/h2-3H,1H3,(H,11,12) |
InChIキー |
MZPBJTYGVOFKFL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(N=CC(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


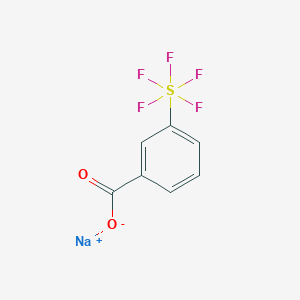
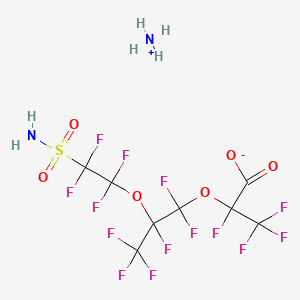
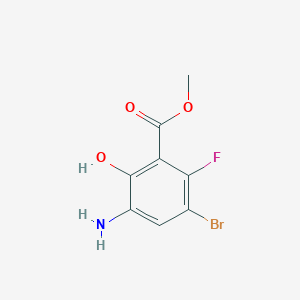

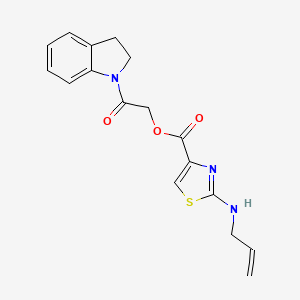
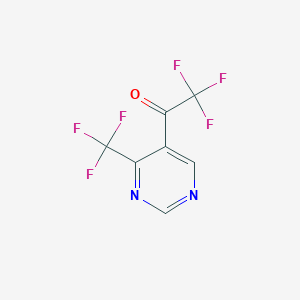
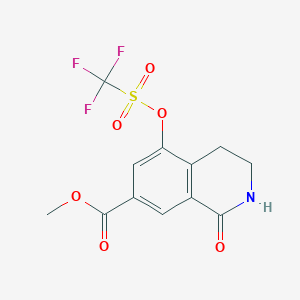
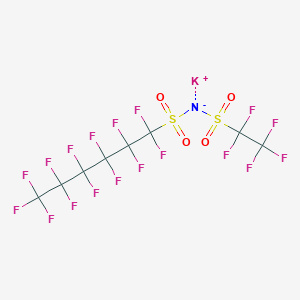
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
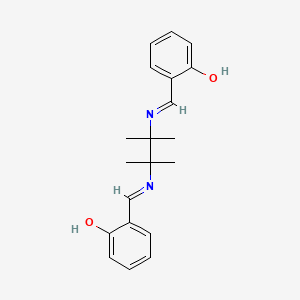
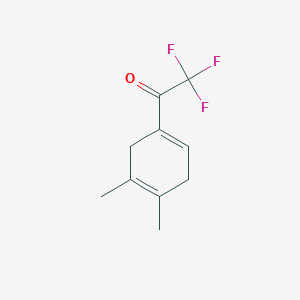
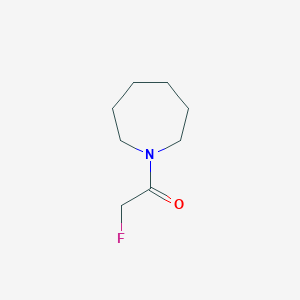
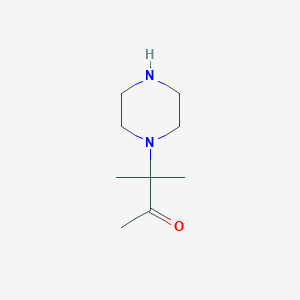
![2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
